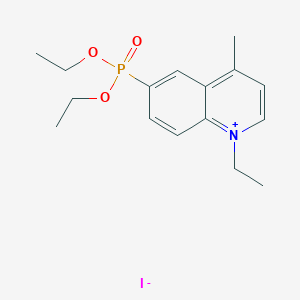
6-(Diethoxyphosphoryl)-1-ethyl-4-methylquinolin-1-ium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Diethoxyphosphoryl)-1-ethyl-4-methylquinolin-1-ium iodide is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a quinoline core substituted with diethoxyphosphoryl, ethyl, and methyl groups, and an iodide ion.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Diethoxyphosphoryl)-1-ethyl-4-methylquinolin-1-ium iodide typically involves multi-step organic reactions. One common method includes the reaction of 4-methylquinoline with diethyl phosphite in the presence of a base, followed by quaternization with ethyl iodide. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-(Diethoxyphosphoryl)-1-ethyl-4-methylquinolin-1-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring into dihydroquinoline derivatives.
Substitution: The iodide ion can be substituted with other nucleophiles, leading to the formation of different quinolinium salts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high selectivity and yield.
Major Products
The major products formed from these reactions include various quinoline derivatives, which can be further functionalized for specific applications in medicinal chemistry and material science.
Scientific Research Applications
6-(Diethoxyphosphoryl)-1-ethyl-4-methylquinolin-1-ium iodide has diverse applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other complex organic molecules and as a reagent in various organic transformations.
Medicine: Research is ongoing to explore its potential as an antimicrobial agent and its role in drug delivery systems.
Industry: The compound is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 6-(Diethoxyphosphoryl)-1-ethyl-4-methylquinolin-1-ium iodide involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, affecting its replication and transcription processes. Additionally, the diethoxyphosphoryl group can interact with various enzymes, inhibiting their activity and leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinolinium salts such as:
- 6-(Diethoxyphosphoryl)-1-methylquinolin-1-ium iodide
- 6-(Diethoxyphosphoryl)-1-ethylquinolin-1-ium bromide
- 4-Methylquinolinium iodide
Uniqueness
What sets 6-(Diethoxyphosphoryl)-1-ethyl-4-methylquinolin-1-ium iodide apart is its specific substitution pattern, which imparts unique chemical and physical properties
Properties
CAS No. |
87981-26-8 |
|---|---|
Molecular Formula |
C16H23INO3P |
Molecular Weight |
435.24 g/mol |
IUPAC Name |
6-diethoxyphosphoryl-1-ethyl-4-methylquinolin-1-ium;iodide |
InChI |
InChI=1S/C16H23NO3P.HI/c1-5-17-11-10-13(4)15-12-14(8-9-16(15)17)21(18,19-6-2)20-7-3;/h8-12H,5-7H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
GOZYTUHAHSMYDA-UHFFFAOYSA-M |
Canonical SMILES |
CC[N+]1=C2C=CC(=CC2=C(C=C1)C)P(=O)(OCC)OCC.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


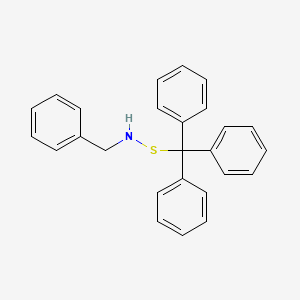
![Bis[2-(diphenylmethyl)phenyl]diselane](/img/structure/B14401792.png)
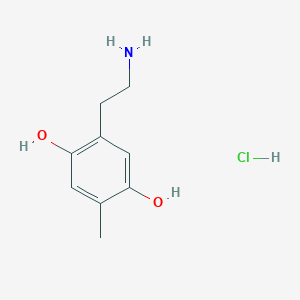
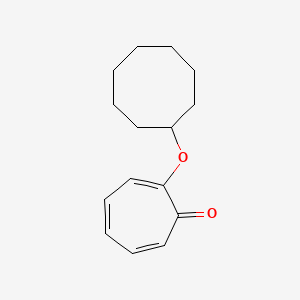
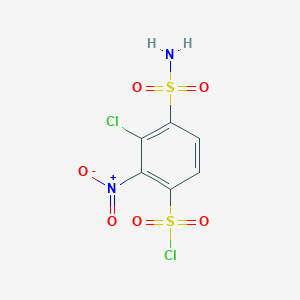

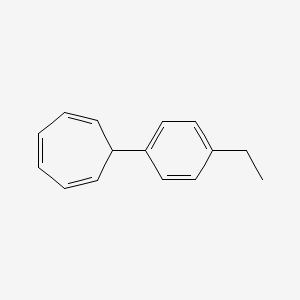
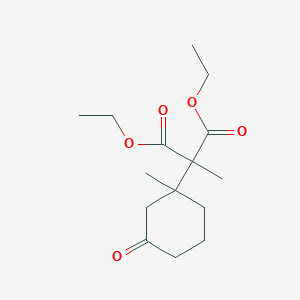
![Trimethyl({1-[3-(trifluoromethyl)phenoxy]but-3-yn-2-yl}oxy)silane](/img/structure/B14401824.png)

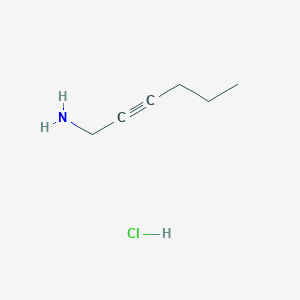
![1-(1-{[Dichloro(fluoro)methyl]sulfanyl}-4-phenyl-1H-pyrrol-3-yl)ethan-1-one](/img/structure/B14401844.png)
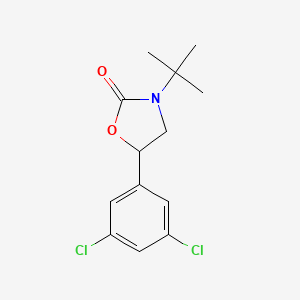
![(1-Hydroxyethyl)[2-(naphthalen-2-yl)ethoxy]oxophosphanium](/img/structure/B14401858.png)
